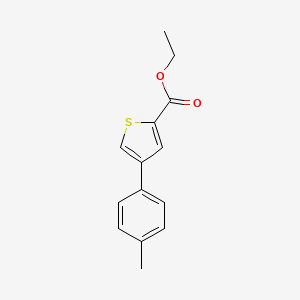
4-p-Tolyl-thiopene-2-carboxylic acid ethyl ester
Cat. No. B8346838
M. Wt: 246.33 g/mol
InChI Key: KFOGOZDFKSSYIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07951794B2
Procedure details


At 10° C., p-tolyl-acetaldehyde (11.0 g, 82 mmol) is added to a mixture of POCl3 (20 mL, 230 mmol) and DMF (20 mL). The mixture is stirred at rt for 2 h before the reaction is quenched by adding water/ice and NaOAc and extracted with DCM (2×200 mL). The solvent of the organic extract is evaporated and the product is purified by CC on silica gel eluting with heptane:EA 9:1. The resulting oil (1.95 g) is dissolved in ethanol (5 mL) and then added dropwise to a freshly prepared solution of Na (370 mg, 16.2 mmol) and ethyl-2-mercaptoacetate (1.95 g, 16.2 mmol) in ethanol (20 mL). The reaction mixture is stirred at it for 72 h, diluted with water (100 mL) and extracted with EA (2×150 mL). The organic extracts are dried over MgSO4 and evaporated. CC on silica gel eluting with heptane:EA 5:1 gives 4-p-tolyl-thiopene-2-carboxylic acid ethyl ester (850 mg). This ester is dissolved in ethanol (10 mL) and 3 M aq. NaOH (5 mL) and the mixture is refluxed for 2 h. The reaction mixture is acidified and extracted with DCM. The organic extract is dried over MgSO4 and the solvent is evaporated to give 4-p-tolyl-thiophene-2-carboxylic acid (580 mg) as a solid; LC-MS: tR=0.91 min, [M+1+CH3CN]+=260.16, 1H NMR (CDCl3): δ 8.14 (s, 1H), 7.70 (s, 1H), 7.50 (d, J=7.6 Hz, 2H), 7.24 (d, J=7.6 Hz, 2H), 7.05 (s br, 1H), 2.39 (s, 3H).



[Compound]
Name
Na
Quantity
370 mg
Type
reactant
Reaction Step Two




Identifiers


|
REACTION_CXSMILES
|
[C:1]1([CH3:10])[CH:6]=[CH:5][C:4]([CH2:7][CH:8]=O)=[CH:3][CH:2]=1.O=P(Cl)(Cl)Cl.[CH3:16]N(C=O)C.[CH2:21]([O:23][C:24](=[O:27])[CH2:25][SH:26])[CH3:22]>C(O)C.O>[CH2:21]([O:23][C:24]([C:25]1[S:26][CH:8]=[C:7]([C:4]2[CH:5]=[CH:6][C:1]([CH3:10])=[CH:2][CH:3]=2)[CH:16]=1)=[O:27])[CH3:22]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
11 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=C(C=C1)CC=O)C
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
reactant
|
|
Smiles
|
O=P(Cl)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C)C=O
|
Step Two
[Compound]
|
Name
|
Na
|
|
Quantity
|
370 mg
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
1.95 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(CS)=O
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Three
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture is stirred at rt for 2 h before the reaction
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is quenched
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
by adding water/ice and NaOAc
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with DCM (2×200 mL)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The solvent of the organic extract
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the product is purified by CC on silica gel eluting with heptane:EA 9:1
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The resulting oil (1.95 g) is dissolved in ethanol (5 mL)
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The reaction mixture is stirred at it for 72 h
|
|
Duration
|
72 h
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with EA (2×150 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic extracts are dried over MgSO4
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)OC(=O)C=1SC=C(C1)C1=CC=C(C=C1)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 850 mg |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
